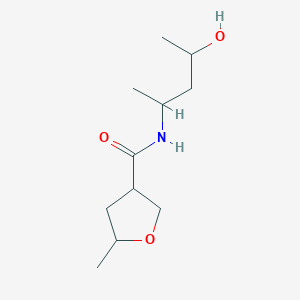
N,5-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)furan-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,5-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)furan-3-carboxamide is a chemical compound with potential applications in scientific research. The compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied. In
Wirkmechanismus
N,5-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)furan-3-carboxamide inhibits DHODH by binding to the enzyme's active site. This prevents the enzyme from catalyzing the conversion of dihydroorotate to orotate, which is a key step in pyrimidine synthesis. Inhibition of DHODH leads to a decrease in pyrimidine synthesis, which can result in cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N,5-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)furan-3-carboxamide have been studied in vitro and in vivo. In vitro studies have shown that the compound inhibits DHODH activity in a dose-dependent manner. In vivo studies have shown that the compound has antifungal activity against Candida albicans.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N,5-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)furan-3-carboxamide in lab experiments is that it is a specific inhibitor of DHODH. This allows researchers to study the role of DHODH in pyrimidine synthesis and its potential as a target for anticancer or antifungal agents. One limitation of using the compound is that it may have off-target effects, which could complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on N,5-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)furan-3-carboxamide. One direction is to study its potential as an anticancer agent. DHODH inhibitors have shown promise as anticancer agents, and N,5-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)furan-3-carboxamide could be further studied in this context. Another direction is to study its potential as an antifungal agent. Candida albicans is a common cause of fungal infections, and N,5-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)furan-3-carboxamide could be studied as a potential treatment for these infections. Finally, the compound could be further studied to understand its mechanism of action and potential off-target effects.
Synthesemethoden
The synthesis of N,5-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)furan-3-carboxamide involves the reaction of 5-amino-1H-1,2,4-triazole with 3-furoyl chloride in the presence of a base. The reaction is carried out in a solvent such as dichloromethane or chloroform. The product is then purified using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
N,5-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)furan-3-carboxamide has potential applications in scientific research. It has been studied as a potential inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the de novo synthesis of pyrimidines. Pyrimidines are essential building blocks for DNA and RNA synthesis, and DHODH inhibitors have been studied as potential anticancer agents. N,5-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)furan-3-carboxamide has also been studied as a potential antifungal agent.
Eigenschaften
IUPAC Name |
N,5-dimethyl-N-(1H-1,2,4-triazol-5-ylmethyl)furan-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-7-3-8(5-16-7)10(15)14(2)4-9-11-6-12-13-9/h3,5-6H,4H2,1-2H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSRFNAWXODJPSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CO1)C(=O)N(C)CC2=NC=NN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(furan-2-yl)butan-2-yl]quinazolin-2-amine](/img/structure/B6645683.png)

![[2-Aminoethyl(2,2,2-trifluoroethylsulfamoyl)amino]methylbenzene](/img/structure/B6645709.png)
![6-[3-(2-Aminoethyl)pyrrolidin-1-yl]pyridine-3-carboxamide](/img/structure/B6645710.png)
![4-[2-(Methylsulfamoylamino)ethyl]benzoic acid](/img/structure/B6645718.png)

![6-chloro-N-spiro[4.5]decan-8-ylpyridin-3-amine](/img/structure/B6645730.png)
![1,1-dioxo-N-spiro[4.5]decan-8-ylthiolan-3-amine](/img/structure/B6645732.png)
![N-[(3-methyloxetan-3-yl)methyl]spiro[4.5]decan-8-amine](/img/structure/B6645735.png)
![3-[1-(5-Methylfuran-3-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B6645743.png)



